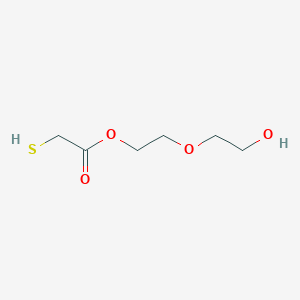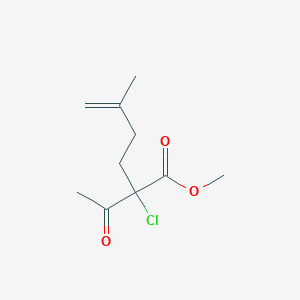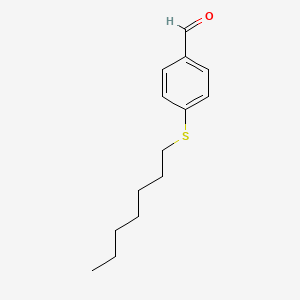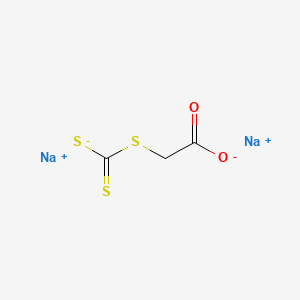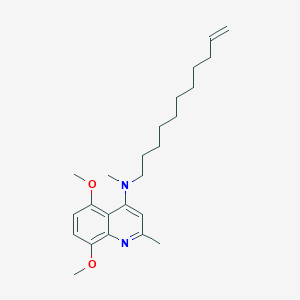
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure. The presence of methoxy groups and a long alkyl chain with a double bond adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 5,8-dimethoxyquinoline with an appropriate alkyl halide, followed by the introduction of the dimethylamine group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The double bond in the alkyl chain can be reduced to form a saturated alkyl chain.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce saturated alkyl chains.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine involves its interaction with specific molecular targets. The methoxy groups and the quinoline core can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
5,8-Dimethoxyquinoline: Lacks the alkyl chain and dimethylamine group.
N,N-Dimethylquinolin-4-amine: Lacks the methoxy groups and alkyl chain.
Uniqueness
5,8-Dimethoxy-N,2-dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine is unique due to the combination of methoxy groups, a long alkyl chain with a double bond, and a dimethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88484-72-4 |
|---|---|
Molekularformel |
C24H36N2O2 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
5,8-dimethoxy-N,2-dimethyl-N-undec-10-enylquinolin-4-amine |
InChI |
InChI=1S/C24H36N2O2/c1-6-7-8-9-10-11-12-13-14-17-26(3)20-18-19(2)25-24-22(28-5)16-15-21(27-4)23(20)24/h6,15-16,18H,1,7-14,17H2,2-5H3 |
InChI-Schlüssel |
NSAMMMNPOAKDLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)N(C)CCCCCCCCCC=C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


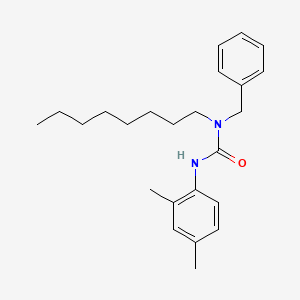

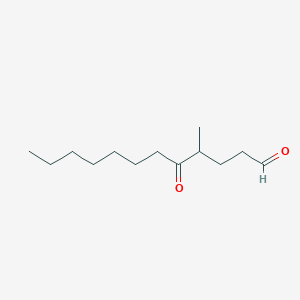
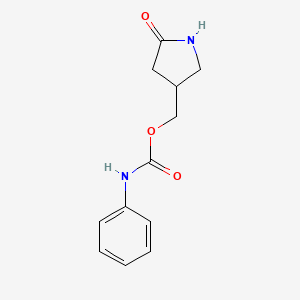
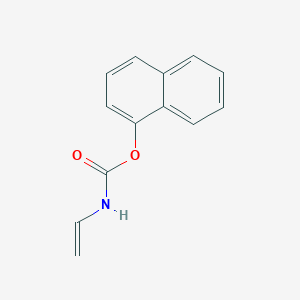
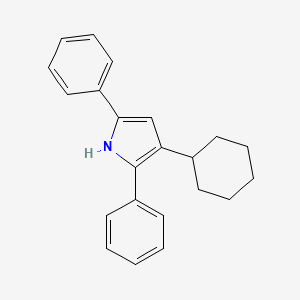

![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
